1h-Pyrrolo[3,2-c]pyridin-7-amine
Description
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPBKULODJSIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-c]pyridin-7-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a common synthetic route includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the desired pyrrolo[3,2-c]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of pyrrolo[3,2-c]pyridine-7-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrrolo[3,2-c]pyridin-7-amine derivatives.
Scientific Research Applications
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1H-Pyrrolo[3,2-c]pyridin-7-amine derivatives. Modifications to the nitrogen atoms and substituents on the aromatic rings can significantly influence biological potency. For instance, variations in substituents have led to compounds with enhanced anticancer activities, as detailed in various studies.
The compound exhibits a range of biological activities, including:
- Anticancer Properties : Several derivatives have shown promising results as inhibitors of cancer cell proliferation. For example, a study demonstrated that specific derivatives of this compound effectively inhibited tubulin polymerization, leading to apoptosis in cancer cell lines such as HeLa and MCF-7 .
- Antimicrobial Activity : Research has highlighted the antimicrobial potential of this compound against various pathogens. In vitro studies indicated that certain derivatives inhibited bacterial growth at low concentrations, suggesting their application in clinical settings for treating infections.
- Neurological Effects : Some derivatives have been investigated for their effects on the nervous system, showing potential as treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter activity .
Case Study 1: FGFR Inhibition in Cancer Therapy
A notable study evaluated the efficacy of a specific derivative of this compound in inhibiting fibroblast growth factor receptor (FGFR) signaling pathways in prostate cancer models. The results showed a significant reduction in tumor growth and migration in treated groups compared to controls, indicating its potential as a therapeutic agent for cancers associated with FGFR dysregulation.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial effects of this compound against various pathogens. Results indicated effective growth inhibition at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.
Applications in Drug Development
This compound and its derivatives are being explored as lead compounds for drug development due to their favorable pharmacokinetic profiles and biological activities. For instance:
- MPS1 Inhibitors : A series of 1H-Pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of MPS1 (Monopolar Spindle 1), demonstrating potent activity against cancer cell lines with favorable oral bioavailability .
- Colchicine-Binding Site Inhibitors : New derivatives have been synthesized targeting the colchicine-binding site on tubulin, showing significant antitumor activity against various cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM .
| Compound ID | Activity Type | IC50 Value (μM) | Target |
|---|---|---|---|
| 10t | Antitumor | 0.12 - 0.21 | Tubulin |
| Derivative A | Antimicrobial | <10 | Various Pathogens |
| Compound B | FGFR Inhibition | Not specified | Prostate Cancer |
Table 2: Structure Modifications Impacting Activity
| Modification Type | Effect on Activity |
|---|---|
| N,N-Dimethyl Group | Increased potency against tumors |
| Substituted Aromatic Rings | Enhanced selectivity and efficacy |
| Alkyl Chain Length | Influences solubility and bioavailability |
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound forms hydrogen bonds with key amino acids in the binding site, stabilizing its interaction with tubulin .
Comparison with Similar Compounds
Structural Analogues: Pyrrolo-Pyrimidines
Pyrrolo[2,3-d]pyrimidines share a fused pyrrole-pyrimidine system, differing in ring fusion position and substituents. Notable examples include:
Key Differences :
Pyrazolo-Pyrimidine Derivatives
Pyrazolo[4,3-d]pyrimidines replace the pyrrole ring with pyrazole, influencing steric and electronic profiles:
Comparison with Pyrrolo-Pyridines :
Halogenated and Alkylated Analogues
Substituents like halogens or alkyl chains modulate pharmacokinetic properties:
Biological Activity
1H-Pyrrolo[3,2-c]pyridin-7-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and molecular biology. This article aims to synthesize current research findings regarding its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system, which contributes to its unique pharmacological properties. The compound's structure allows for various substitutions that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Notably, it has been shown to inhibit FMS kinase, a receptor tyrosine kinase implicated in various malignancies. The inhibition of this kinase disrupts signaling pathways that promote cell survival and proliferation, making it a potential candidate for cancer therapy .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound derivatives:
- Inhibition of MPS1 Kinase : A derivative demonstrated an IC50 of 0.025 μM against MPS1 kinase, showing significant antiproliferative effects in HCT116 human colon cancer cells (GI50 = 0.55 μM) .
- FMS Kinase Inhibition : Compounds derived from this scaffold exhibited potent inhibition against FMS kinase with IC50 values as low as 30 nM. These compounds also showed selectivity towards cancer cells over normal fibroblasts .
- Cell Line Studies : In a panel of cancer cell lines including ovarian and breast cancers, IC50 values ranged from 0.15 to 1.78 µM, indicating strong antiproliferative effects .
Structure-Activity Relationships (SAR)
The effectiveness of this compound derivatives can be influenced by their substituents:
| Compound | Substituent | IC50 (nM) | Remarks |
|---|---|---|---|
| 1e | Para | 60 | More potent than lead compound KIST101029 |
| 1r | Para | 30 | Selective against FMS kinase |
| KIST101029 | N/A | 96 | Reference compound for comparison |
Research indicates that para-substituted compounds generally exhibit greater potency compared to meta-substituted analogs due to better orientation at the active site .
Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
- MPS1 Inhibition in Tumor Models : The compound was tested in HCT116 xenograft models demonstrating dose-dependent inhibition of tumor growth, supporting its role as a therapeutic agent in cancer treatment .
- Selectivity Studies : Compound 1r was evaluated against a panel of 40 kinases and exhibited selective inhibition against FMS kinase while maintaining lower activity against other kinases .
- Antiproliferative Effects on Various Cancer Cell Lines : Testing across multiple cancer types revealed that certain derivatives significantly reduced cell viability at lower concentrations compared to traditional chemotherapeutics .
Q & A
Q. What methodologies reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Conduct pharmacokinetic studies (plasma half-life, bioavailability) to identify absorption barriers. Use metabolic profiling (LC-MS/MS) to detect inactive metabolites. Optimize formulations (nanoparticles) to enhance in vivo exposure .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
